N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide
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Overview
Description
N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide is a complex organic compound that features a piperazine ring, a methanesulfonamide group, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide typically involves multi-step organic reactions. The reaction conditions often require the use of solvents like DMF (dimethylformamide) and catalysts such as sodium carbonate and potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include rigorous purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A potent and selective dopamine D4 receptor ligand.
Cetirizine ethyl ester dihydrochloride: An antihistamine used to treat allergic reactions.
Uniqueness
N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide is unique due to its specific structural features, such as the combination of the piperazine ring and the methanesulfonamide group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-17-9-11-18(12-10-17)16(20)13-19(23(3,21)22)15-8-6-5-7-14(15)2/h5-8H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRXXSOHSLIYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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